molecular formula C9H7N3O2 B13041733 7-Nitroisoquinolin-3-amine

7-Nitroisoquinolin-3-amine

Katalognummer: B13041733
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: NJHWFEJMHCPMCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 7th position and an amino group at the 3rd position of the isoquinoline ring makes this compound unique and significant in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-3-amine can be achieved through several methods. One common approach involves the nitration of isoquinoline followed by amination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the amination step can be carried out using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Nitroisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Nitroisoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Nitroisoquinolin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Nitroisoquinolin-3-amine is unique due to the presence of both nitro and amino groups, allowing it to participate in a wider range of chemical reactions and biological interactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

7-nitroisoquinolin-3-amine

InChI

InChI=1S/C9H7N3O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H,(H2,10,11)

InChI-Schlüssel

NJHWFEJMHCPMCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CN=C(C=C21)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.